Sulfo-Cyanine3 dUTP excitation and emission spectra
Sulfo-Cyanine3 dUTP excitation and emission spectra
Spectral Dynamics, Enzymatic Incorporation, and Experimental Optimization
Executive Summary
Sulfo-Cyanine3 dUTP (Sulfo-Cy3-dUTP) represents a critical evolution in fluorescent nucleotide analogs, engineered to overcome the hydrophobicity limitations of standard Cyanine3. By introducing negatively charged sulfonate groups (
This guide provides a rigorous analysis of the physicochemical properties of Sulfo-Cy3-dUTP, its mechanistic interaction with DNA polymerases, and a validated protocol for high-density DNA labeling.
Physicochemical Profile & Spectral Properties[1][2][3][4][5][6][7]
The utility of Sulfo-Cy3-dUTP relies on its ability to serve as a direct substitute for dTTP during nucleic acid synthesis while maintaining a high quantum yield (
Spectral Data Summary
| Parameter | Value | Unit | Notes |
| Excitation Max ( | 548 | nm | Optimal excitation by 532 nm or 555 nm lasers. |
| Emission Max ( | 563 | nm | Peak emission in the yellow-orange spectrum. |
| Extinction Coefficient ( | 162,000 | High absorptivity allows for sensitive detection. | |
| Quantum Yield ( | ~0.10 | - | Value in aqueous buffer; increases in high-viscosity environments or when DNA-bound. |
| Molecular Weight | ~1248 | Da | Includes lithium/sodium counterions; significantly heavier than native dUTP (~468 Da). |
| Solubility | High | Water | Sulfonate groups prevent hydrophobic stacking. |
Data aggregated from Lumiprobe and BroadPharm specifications [1, 2].
Structural Impact on Fluorescence
The core chromophore is a polymethine bridge connecting two indole rings. The fluorescence mechanism is highly sensitive to the rigidity of the environment. When free in solution, non-radiative decay via trans-cis photoisomerization competes with fluorescence. Upon incorporation into the DNA helix, the rotation of the methine bridge is sterically restricted, often resulting in a net increase in fluorescence quantum yield and lifetime—a phenomenon known as "viscosity-dependent fluorescence enhancement" [3].
Mechanistic Analysis: Enzymatic Incorporation
The incorporation of Sulfo-Cy3-dUTP is governed by the kinetic competition between the modified nucleotide and the native dTTP. The bulky fluorophore is attached to the C5 position of the pyrimidine base via an aminoallyl linker.
The Linker Length Paradox
Research indicates a non-linear relationship between linker length and labeling efficiency.
-
Short Linkers: Cause steric clashes with the polymerase active site, reducing incorporation efficiency (
). -
Long Linkers: Reduce steric hindrance but can lead to "looping out" or secondary structure interference if labeling density is too high.
-
Optimization: A linker length of ~10-12 atoms is generally optimal for Taq and Klenow fragment polymerases, balancing steric freedom with structural stability [4].
Pathway Diagram: Enzymatic Incorporation Logic
The following diagram illustrates the critical decision points and molecular interactions during the labeling process.
Caption: Kinetic pathway of Sulfo-Cy3-dUTP incorporation. Success depends on the polymerase's ability to accommodate the C5-linker modification.
Validated Protocol: PCR-Based Probe Synthesis
This protocol is designed for the generation of high-density fluorescent probes using Taq DNA polymerase. It is optimized to balance yield with labeling density (Dye:Base ratio).
Reagents
-
Template DNA: Linearized plasmid or PCR product (10 pg – 1 ng).
-
10x PCR Buffer: (Mg2+ free).
-
MgCl2: 25 mM stock.
-
dNTP Mix (Unlabeled): 5 mM each of dATP, dCTP, dGTP.
-
dTTP Stock: 1 mM.[1]
-
Sulfo-Cy3-dUTP: 1 mM stock (stored at -20°C, dark).
-
Taq Polymerase: 5 U/µL.
Step-by-Step Methodology
-
Ratio Optimization: The critical variable is the ratio of Sulfo-Cy3-dUTP to dTTP. A 1:3 or 1:4 ratio (Modified:Native) is recommended.
-
Target: 20–40 dyes per 1000 bases.[2] Higher densities (
) cause fluorescence quenching due to dye-dye proximity (homo-FRET) [5].
-
-
Reaction Assembly (50 µL volume):
-
Water (nuclease-free): to 50 µL
-
10x PCR Buffer: 5 µL
-
MgCl2 (25 mM): 3-5 µL (Final 1.5 - 2.5 mM—Note: Modified nucleotides often chelate Mg2+, requiring slightly higher concentrations than standard PCR).
-
dATP, dCTP, dGTP (5 mM each): 2 µL (Final 0.2 mM each).
-
dTTP (1 mM): 7.5 µL (Final 0.15 mM).
-
Sulfo-Cy3-dUTP (1 mM): 2.5 µL (Final 0.05 mM).
-
Forward/Reverse Primers (10 µM): 1 µL each.
-
Template DNA: Variable.
-
Taq Polymerase: 0.5 µL (2.5 Units).
-
-
Thermal Cycling:
-
Initial Denaturation: 94°C for 3 min.
-
Cycling (30-35 cycles):
-
94°C for 30 sec.
- for 30 sec (Annealing).
-
72°C for X min (1 min per kb of target).
-
-
Final Extension: 72°C for 10 min (Critical to ensure full length products).
-
-
Purification (Mandatory): Unincorporated Sulfo-Cy3-dUTP will dominate the background signal.
-
Use a Silica-based spin column (e.g., QIAquick) or Sephadex G-50 spin column.
-
Validation: Measure
(DNA) and (Dye) using a Nanodrop.
-
Calculation of Labeling Efficiency (DOL)
Workflow Visualization: Probe Synthesis & QC
The following diagram outlines the operational workflow, including critical Quality Control (QC) stops to prevent downstream failure.
Caption: Operational workflow for Sulfo-Cy3-dUTP labeling with integrated QC checkpoints.
Troubleshooting & Critical Considerations
Photostability and Bleaching
Sulfo-Cy3 is significantly more photostable than Fluorescein (FITC) but less stable than some rigidized rhodamines (e.g., Alexa 555). However, in aqueous mounting media, Sulfo-Cy3 outperforms standard Cy3 due to reduced oxidative sensitivity when sulfonated.
-
Recommendation: Use antifade mounting media containing scavengers (e.g., p-phenylenediamine) to extend imaging time.
The "Blue Shift" Anomaly
Users may occasionally observe a slight blue shift (5-10 nm) in absorption. This is often indicative of H-dimer formation , usually caused by over-labeling (high local concentration of dye on the DNA backbone).
-
Solution: Reduce the Sulfo-Cy3-dUTP:dTTP ratio in the master mix.
Magnesium Titration
The additional negative charges on the sulfo groups and the triphosphate chain can sequester
-
Adjustment: If yields are low, increase
concentration in 0.5 mM increments.
References
- Sanborn, M. E., et al. (2007). "Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA." Journal of Physical Chemistry B.
-
Yu, H., et al. (1994).[7] "Cyanine dye dUTP analogs for enzymatic labeling of DNA probes." Nucleic Acids Research, 22(15), 3226-3232.[7] Retrieved from [Link]
Sources
- 1. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 2. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy3 dUTP | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine 3 dUTP (A270277) | Antibodies.com [antibodies.com]
- 7. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
